Lithium (2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate
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Overview
Description
Lithium(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is an organolithium compound with a unique structure characterized by a conjugated diene system and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate typically involves the reaction of 5-bromo-3-methylpenta-2,4-dien-1-ol with a lithium base, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction scheme is as follows:
5-bromo-3-methylpenta-2,4-dien-1-ol+n-butyllithium→Lithium(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Lithium(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
Oxidation: Formation of 5-bromo-3-methylpenta-2,4-dien-1-one.
Reduction: Formation of 5-bromo-3-methylpentane.
Substitution: Formation of 5-azido-3-methylpenta-2,4-dien-1-olate or 5-thio-3-methylpenta-2,4-dien-1-olate.
Scientific Research Applications
Lithium(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which Lithium(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The conjugated diene system allows for various addition reactions, while the lithium atom can coordinate with other molecules, facilitating different chemical transformations. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species.
Comparison with Similar Compounds
Similar Compounds
- Lithium(2E,4E)-5-chloro-3-methylpenta-2,4-dien-1-olate
- Lithium(2E,4E)-5-fluoro-3-methylpenta-2,4-dien-1-olate
- Lithium(2E,4E)-5-iodo-3-methylpenta-2,4-dien-1-olate
Uniqueness
Lithium(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.
Properties
Molecular Formula |
C6H8BrLiO |
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Molecular Weight |
183.0 g/mol |
IUPAC Name |
lithium;(2E,4E)-5-bromo-3-methylpenta-2,4-dien-1-olate |
InChI |
InChI=1S/C6H8BrO.Li/c1-6(2-4-7)3-5-8;/h2-4H,5H2,1H3;/q-1;+1/b4-2+,6-3+; |
InChI Key |
ZNUZJVUYMPBPEW-SMFVCDBXSA-N |
Isomeric SMILES |
[Li+].C/C(=C\C[O-])/C=C/Br |
Canonical SMILES |
[Li+].CC(=CC[O-])C=CBr |
Origin of Product |
United States |
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